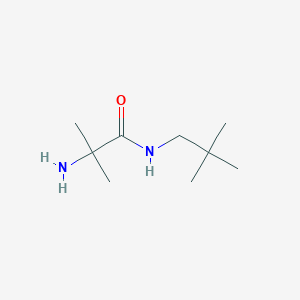
2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide
Overview
Description
“2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide” is a chemical compound that contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis
Amines, such as the one present in this compound, react with nitrous acid in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines .Scientific Research Applications
Anticancer Agent Synthesis
Functionalized amino acid derivatives, including those related to 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Certain compounds in this category have shown promising cytotoxicity in ovarian and oral cancers, highlighting their potential as new anticancer agents (Kumar et al., 2009).
Anticonvulsant Activity
Derivatives of 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide have been studied for their anticonvulsant activity in several animal models. These compounds have demonstrated effective antagonism of seizures induced by maximal electroshock, suggesting their potential application in developing new treatments for epilepsy (Robertson et al., 1987).
NMDA Receptor Antagonists
The compound has also been involved in the preparation of derivatives that act as NMDA receptor antagonists. These derivatives have shown binding affinity for the receptor in vitro and protected mice from NMDA-induced lethality, indicating their significance as a novel prototype for designing potent NMDA-receptor antagonists (Shuto et al., 1995).
Peptide Synthesis
Research on N-alpha-methylamino acids, which relate to the broader family of compounds including 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide, has shown their importance in peptide synthesis. The development of efficient and practical methods for preparing N-alpha-methylamino acids has facilitated the synthesis of N-methyl dipeptides, contributing to the field of therapeutic peptides (Biron & Kessler, 2005).
properties
IUPAC Name |
2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2,3)6-11-7(12)9(4,5)10/h6,10H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPWOPQOMACGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



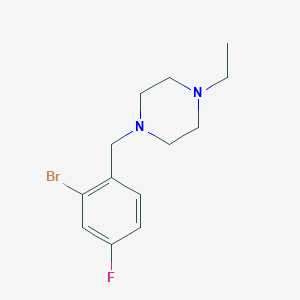
![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)

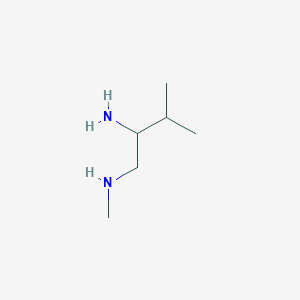
![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)

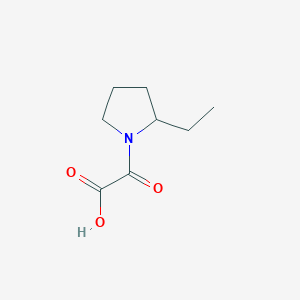
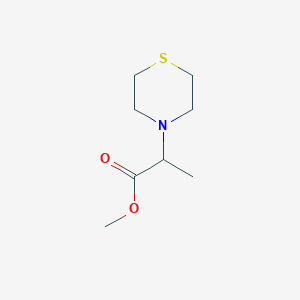

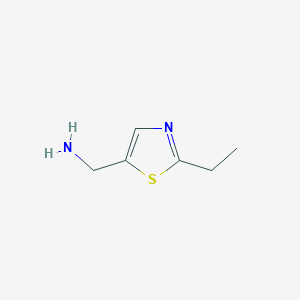


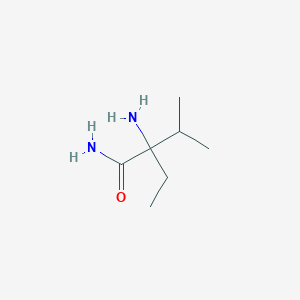
![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)